4-Aminofuroxan-3-carboxylic acid
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Overview
Description
4-Aminofuroxan-3-carboxylic acid is a heterocyclic compound that belongs to the furoxan family. Furoxans are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for chemical modifications and synthesis of derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminofuroxan-3-carboxylic acid typically involves the oxidation of aminocyanoglyoxime. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The resulting 4-amino-3-cyanofuroxan can then be hydrolyzed to yield this compound .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuroxan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form 4-amino-3-cyanofuroxan, which can further react with hydrazine and hydroxylamine to form amidrazone and amidoxime derivatives, respectively .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrazine, hydroxylamine
Substitution: Triethyl orthoformate for ring closure reactions
Major Products:
Oxidation: 4-Amino-3-cyanofuroxan
Reduction: Amidrazone and amidoxime derivatives
Substitution: Pyrimidine and 1,2,4-oxadiazole ring-closed products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-aminofuroxan-3-carboxylic acid and its derivatives primarily involves the release of nitrogen oxide. This molecule plays a crucial role in various physiological processes, including vasodilation and regulation of cellular metabolism. The compound’s ability to release nitrogen oxide makes it a valuable candidate for developing new therapeutic agents .
Comparison with Similar Compounds
- 3-Amino-4-arylfuroxans
- 3,4-Diaminofurazan
- 4-Amino-3-cyanofuroxan
Properties
CAS No. |
300586-80-5 |
---|---|
Molecular Formula |
C3H3N3O4 |
Molecular Weight |
145.07 g/mol |
IUPAC Name |
4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylic acid |
InChI |
InChI=1S/C3H3N3O4/c4-2-1(3(7)8)6(9)10-5-2/h(H2,4,5)(H,7,8) |
InChI Key |
FWSAMBQAOYUJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=[N+](ON=C1N)[O-])C(=O)O |
Origin of Product |
United States |
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